Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate
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Overview
Description
Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzoate ester linked to an oxazole ring, which is further substituted with a phenylsulfanyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with biological molecules through sulfur-based interactions, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-Methyl-4-[(phenylsulfanyl)methyl]-1,3-oxazol-2-yl}-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
- Thiazole Derivatives
Uniqueness
Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate is unique due to the combination of its oxazole ring and phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
835594-29-1 |
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Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 4-[5-(phenylsulfanylmethyl)-1,2-oxazol-3-yl]benzoate |
InChI |
InChI=1S/C18H15NO3S/c1-21-18(20)14-9-7-13(8-10-14)17-11-15(22-19-17)12-23-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
InChI Key |
XGPGPJMYXNNGAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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